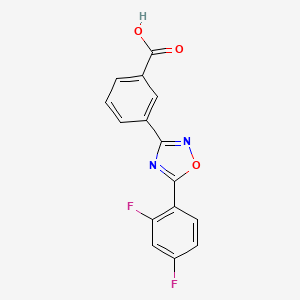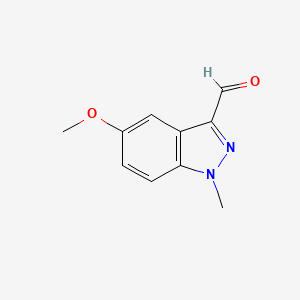
5-methoxy-1-methyl-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 3-position of the indazole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-1H-indazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxyindole with methyl iodide to introduce the methyl group at the 1-position. This is followed by formylation at the 3-position using a Vilsmeier-Haack reaction, which introduces the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Reduction: 5-Methoxy-1-methyl-1H-indazole-3-methanol
Substitution: Various substituted indazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in biochemical assays and studies.
Medicine: The compound is involved in the development of pharmaceutical agents, including potential anticancer, anti-inflammatory, and antimicrobial drugs.
Mécanisme D'action
The mechanism of action of 5-methoxy-1-methyl-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. Additionally, the indazole ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indazole-3-carbaldehyde: Lacks the methoxy group at the 5-position.
5-Methoxy-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 1-position.
5-Methoxy-2-methyl-1H-indazole-3-carbaldehyde: Has the methyl group at the 2-position instead of the 1-position.
Uniqueness
5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both the methoxy and methyl groups enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
5-methoxy-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-10-4-3-7(14-2)5-8(10)9(6-13)11-12/h3-6H,1-2H3 |
Clé InChI |
VLPZXSGMGUIWJK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)OC)C(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


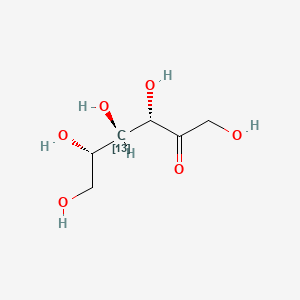
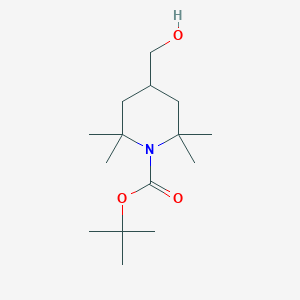
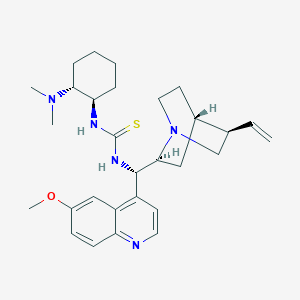
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
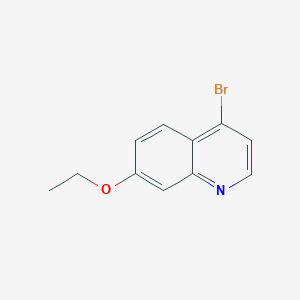
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)

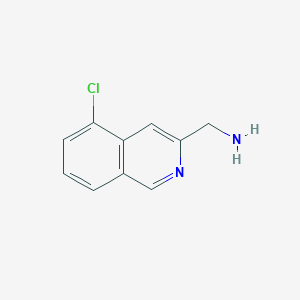
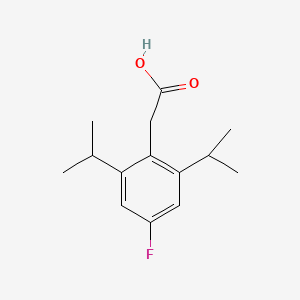
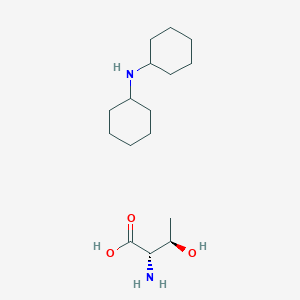
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
